N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine is a tripeptide compound that consists of three amino acids: L-alanine, L-alanine, and D-alanine. The N-terminal amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine typically involves the stepwise coupling of amino acids. The benzyloxycarbonyl group is introduced to protect the N-terminal amino group. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Deprotection: Palladium on carbon (Pd/C) with hydrogen gas or TFA.
Coupling: DCC, NHS, and dichloromethane.
Major Products
Hydrolysis: L-alanine and D-alanine.
Deprotection: Free amino group, allowing for further functionalization.
Coupling: Extended peptide chains.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another tripeptide with a benzyloxycarbonyl-protected amino group.
N-benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine is unique due to its specific sequence of amino acids and the presence of a D-alanine residue, which can impart different biological activities compared to peptides composed solely of L-amino acids .
Properties
CAS No. |
62632-66-0 |
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Molecular Formula |
C17H23N3O6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-10(14(21)19-12(3)16(23)24)18-15(22)11(2)20-17(25)26-9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,18,22)(H,19,21)(H,20,25)(H,23,24)/t10-,11-,12+/m0/s1 |
InChI Key |
XBQPONGEMLXIKR-SDDRHHMPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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